molecular formula C17H15NO5 B13503222 4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid

4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid

Cat. No.: B13503222
M. Wt: 313.30 g/mol
InChI Key: OZTCHEBKXPPJFJ-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide to form 4-((benzyloxy)carbonyl)benzoic acid. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-((Benzyloxy)carbonyl)benzoic acid: A precursor in the synthesis of the target compound.

    Benzoxazine derivatives: Compounds with similar structures but different substituents on the benzoxazine ring.

Uniqueness

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring structure, combined with the benzyloxycarbonyl and carboxylic acid groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C17H15NO5/c19-16(20)13-6-7-15-14(10-13)18(8-9-22-15)17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

InChI Key

OZTCHEBKXPPJFJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=C(C=C2)C(=O)O

Origin of Product

United States

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